molecular formula C11H16F3NO5 B13499758 rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis

rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis

Cat. No.: B13499758
M. Wt: 299.24 g/mol
InChI Key: BANLPUBDXKFACM-RNFRBKRXSA-N
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Description

rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis: is a complex organic compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Industrial methods also focus on optimizing reaction conditions to minimize waste and improve overall yield.

Chemical Reactions Analysis

Types of Reactions: rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions: Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and binding affinity, while the morpholine ring provides a scaffold for further functionalization .

Comparison with Similar Compounds

  • rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid
  • rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-ethylmorpholine-3-carboxylic acid

Comparison: Compared to similar compounds, rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and stability. The trifluoromethyl group also influences the compound’s interaction with biological targets, potentially leading to different pharmacological effects .

Properties

Molecular Formula

C11H16F3NO5

Molecular Weight

299.24 g/mol

IUPAC Name

(3R,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid

InChI

InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-4-7(11(12,13)14)19-5-6(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m1/s1

InChI Key

BANLPUBDXKFACM-RNFRBKRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](OC[C@@H]1C(=O)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC1C(=O)O)C(F)(F)F

Origin of Product

United States

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